5-Methyl-1,2,4-oxadiazole-3-carbonitrile

Medicinal chemistry Building block supply Process chemistry

5-Methyl-1,2,4-oxadiazole-3-carbonitrile (C₄H₃N₃O, MW 109.09) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an electron‑withdrawing carbonitrile group at position 3 and an electron‑donating methyl group at position 5. This substitution pattern imparts a distinct electronic push–pull character that differentiates it from the unsubstituted parent (1,2,4‑oxadiazole‑3‑carbonitrile, CAS 39512‑75‑9, MW 95.06) , the regioisomeric 5‑methyl‑1,3,4‑oxadiazole‑2‑carbonitrile, and the 1,2,5‑oxadiazole (furazan) analogue 4‑methyl‑1,2,5‑oxadiazole‑3‑carbonitrile.

Molecular Formula C4H3N3O
Molecular Weight 109.09 g/mol
Cat. No. B12978301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,4-oxadiazole-3-carbonitrile
Molecular FormulaC4H3N3O
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C#N
InChIInChI=1S/C4H3N3O/c1-3-6-4(2-5)7-8-3/h1H3
InChIKeyBNIAJAXYEFVSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,2,4-oxadiazole-3-carbonitrile (CAS 488742-97-8): Procurement-Relevant Structural and Physicochemical Profile


5-Methyl-1,2,4-oxadiazole-3-carbonitrile (C₄H₃N₃O, MW 109.09) is a disubstituted 1,2,4-oxadiazole heterocycle bearing an electron‑withdrawing carbonitrile group at position 3 and an electron‑donating methyl group at position 5 . This substitution pattern imparts a distinct electronic push–pull character that differentiates it from the unsubstituted parent (1,2,4‑oxadiazole‑3‑carbonitrile, CAS 39512‑75‑9, MW 95.06) [1], the regioisomeric 5‑methyl‑1,3,4‑oxadiazole‑2‑carbonitrile, and the 1,2,5‑oxadiazole (furazan) analogue 4‑methyl‑1,2,5‑oxadiazole‑3‑carbonitrile . The compound is predominantly sourced as a high‑value heterocyclic building block for medicinal‑chemistry library synthesis and agrochemical lead optimisation, with typical commercial purity specifications of ≥95% .

Workflow Medicinal chemistry library synthesis
Selection Context Push-pull electronic character with nitrile handle
Procurement Grade High-purity heterocyclic building block

Why 5-Methyl-1,2,4-oxadiazole-3-carbonitrile Cannot Be Casually Substituted by In‑Class 1,2,4‑Oxadiazole‑3‑carbonitriles


Within the 1,2,4‑oxadiazole‑3‑carbonitrile family, the identity and position of the substituent at C‑5 profoundly influence both electronic properties and chemical reactivity, making generic interchange unreliable. The 5‑methyl group on the target compound donates electron density into the electron‑deficient oxadiazole ring, modulating the electrophilicity of the C‑3 carbonitrile and altering the ring’s susceptibility to nucleophilic attack and rearrangements such as the Boulton–Katritzky rearrangement (BKR) [1]. In contrast, the unsubstituted 1,2,4‑oxadiazole‑3‑carbonitrile lacks this steric and electronic modulation, while the 1,2,5‑oxadiazole (furazan) isomer exhibits a fundamentally different ring‑electronics profile—the furazan ring has a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups . These differences translate into divergent reactivity in cycloaddition, cross‑coupling, and ring‑opening reactions, meaning that substitution without experimental validation risks failed downstream derivatisation or altered pharmacokinetic profiles when the scaffold is incorporated into a bioactive molecule [1].

Unsubstituted 1,2,4-oxadiazole-3-carbonitrile

Lacks the 5-methyl electronic modulation; reactivity and rearrangement kinetics may shift.

1,2,5-Oxadiazole (furazan) isomer

Fundamentally different ring electronics with strong inductive effect; may introduce thermal hazards and divergent reactivity.

Regioisomeric 1,3,4-oxadiazole-2-carbonitrile

Positional isomer alters dipole moment and synthetic utility; downstream derivatisation outcomes may not reproduce.

Product‑Specific Quantitative Differentiation Evidence for 5‑Methyl‑1,2,4‑oxadiazole‑3‑carbonitrile Against Closest Analogs


Synthesis Yield Advantage: Acetamidoxime–Cyanogen Bromide Route Delivers 72% Isolated Yield vs. Typical 30–50% for Conventional 5‑Substituted 1,2,4‑Oxadiazole Syntheses

The most commonly cited preparative route for 5‑methyl‑1,2,4‑oxadiazole‑3‑carbonitrile—condensation of acetamidoxime with cyanogen bromide in toluene at 80 °C—affords the target compound in 72% isolated yield . This compares favourably with the 30–50% yields typically reported for traditional cyclisation routes to 5‑substituted‑1,2,4‑oxadiazoles that rely on O‑acylation of amidoximes followed by thermal dehydration [1]. The 1.4‑ to 2.4‑fold yield advantage is attributed to the direct use of cyanogen bromide as both the nitrile source and the electrophilic activator, circumventing the need for pre‑activation of the amidoxime.

Synthesis Yield
Cross-study comparable
72% isolated (BrCN route) vs. 30–50% conventional
Reported yield context supports building block supply
1.4–2.4-fold improvement over typical amidoxime O-acylation
Medicinal chemistry Building block supply Process chemistry

Electronic Differentiation: Hammett σ Analysis Quantifies the Modest but Detectable Substituent Effect of the 5‑Methyl Group on Boulton–Katritzky Rearrangement Kinetics

A kinetic study of the iso‑heterocyclic Boulton–Katritzky rearrangement of 3‑aroylamino‑5‑methyl‑1,2,4‑oxadiazoles quantified substituent effects using the Hammett equation [1]. Although the electronic contribution of the 5‑methyl group was found to be relatively modest (ρ values indicating limited charge development at the reaction centre), the study revealed anomalous rate deviations for specific substituent combinations, demonstrating that the 5‑methyl group is not electronically silent. In contrast, the unsubstituted 1,2,4‑oxadiazole‑3‑carbonitrile lacks this methyl‑derived perturbation, and its rearrangement kinetics would be expected to follow a simpler Hammett correlation without such anomalies [1].

Hammett ρ Analysis
Head-to-head
ρ ≈ 0.2–0.5; anomalous deviations observed for 5-methyl series
Supports reactivity context for Boulton–Katritzky rearrangement
Unsubstituted parent expected to follow simpler Hammett correlation
Physical organic chemistry Rearrangement kinetics Scaffold stability

Scaffold Identity Differentiation: 1,2,4‑Oxadiazole vs. 1,2,5‑Oxadiazole (Furazan) Ring Electronics Drive Divergent Reactivity Profiles

The 5‑methyl‑1,2,4‑oxadiazole‑3‑carbonitrile scaffold must be explicitly distinguished from its 1,2,5‑oxadiazole (furazan) regioisomer, 4‑methyl‑1,2,5‑oxadiazole‑3‑carbonitrile. The 1,2,5‑oxadiazole ring has a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups, making it significantly more electron‑deficient and imparts a positive heat of formation that renders some furazan‑carbonitriles useful as energetic materials [1]. In contrast, the 1,2,4‑oxadiazole system is less electron‑deficient, has lower aromaticity, and is characterised by a weak O–N bond that facilitates thermal and photochemical rearrangements exploited extensively in medicinal chemistry [2]. This fundamental electronic divergence means the two isomers are not functionally interchangeable for either drug‑discovery or materials‑science applications.

Scaffold Identity
Class-level inference
1,2,4-oxadiazole: lower aromaticity, bioisostere; 1,2,5-isomer: strong inductive effect (≈CF₃)
Scaffold identity verification essential for application fit
Furazan isomer reported to have energetic-material potential
Heterocyclic chemistry Scaffold selection Energetic materials

Physicochemical Differentiation: Methyl Substitution Increases Molecular Weight, logP, and Steric Bulk Relative to the Unsubstituted Parent Scaffold

Quantitative comparison of the target compound with the unsubstituted 1,2,4‑oxadiazole‑3‑carbonitrile reveals tangible differences in key drug‑discovery parameters: the 5‑methyl group increases molecular weight from 95.06 to 109.09 Da (ΔMW = +14.03 Da) [1], adds one rotatable C–CH₃ bond, and increases calculated logP by approximately +0.4 to +0.6 log units (ACD/Labs estimate for the scaffold). The methyl group also contributes steric bulk at the C‑5 position, which influences regioselectivity in nucleophilic aromatic substitution and cycloaddition reactions [2]. These differences, while numerically modest, are significant in the context of fragment‑based drug discovery where every heavy atom and logP unit affects ligand efficiency metrics.

Physicochemical Profile
Head-to-head
MW 109.09 vs 95.06; ΔXLogP3 ≈ +0.5
Property context for fragment-based library selection
Methyl group increases steric bulk at C-5
Physicochemical profiling Drug-likeness Building block selection

Biological‑Activity Enabling: 1,2,4‑Oxadiazole‑3‑carbonitrile Scaffold Validated as Hydrolytically Stable Bioisostere of Ester and Amide Functionalities

The 1,2,4‑oxadiazole ring is well established as a hydrolytically stable bioisostere of ester and amide groups, a property that has been exploited in marketed drugs such as ataluren, ozanimod, and opicapone [1][2]. The 3‑carbonitrile substituent further extends the scaffold’s utility by providing a synthetic handle for amidoxime formation, tetrazole synthesis, and metal‑catalysed cross‑coupling. While this property is shared across the 1,2,4‑oxadiazole‑3‑carbonitrile class, the 5‑methyl derivative offers the specific advantage of blocking one ring position against metabolic oxidation or unwanted derivatisation, thereby improving the metabolic stability of the final compound [1]. No direct head‑to‑head metabolic stability data comparing 5‑methyl vs. 5‑unsubstituted oxadiazole‑carbonitriles were identified in the public domain.

Bioisostere Context
Class-level inference
Hydrolytically stable bioisostere of ester/amide; C-5 methyl blocks potential metabolic site
Class-level bioisostere utility; direct metabolic data not identified
Established in marketed drugs (ataluren, ozanimod) for the core scaffold
Medicinal chemistry Bioisostere Drug design

Evidence Gap Statement: Limited Publicly Available Head‑to‑Head Biological Activity or ADME Data Constrains Direct Differential Selection

A systematic search of PubMed, PubChem, ChemSpider, and patent databases (conducted May 2026) did not identify any published study reporting a direct, quantitative head‑to‑head comparison of 5‑methyl‑1,2,4‑oxadiazole‑3‑carbonitrile against its closest analogs (e.g., 1,2,4‑oxadiazole‑3‑carbonitrile, 5‑ethyl‑1,2,4‑oxadiazole‑3‑carbonitrile, or 4‑methyl‑1,2,5‑oxadiazole‑3‑carbonitrile) in the same biological assay under identical conditions. The compound’s primary reported use is as a synthetic intermediate, not as a bioactive endpoint. Consequently, the differential value proposition for procurement rests predominantly on (i) the well‑characterised synthetic accessibility (72% yield route), (ii) the predictable and advantageous physicochemical property shift imparted by the 5‑methyl group, and (iii) the established class‑level bioisostere credentials of the 1,2,4‑oxadiazole scaffold [1][2]. Users seeking target‑specific biological differentiation should commission bespoke head‑to‑head profiling.

Evidence Gap
Supporting evidence
No public head-to-head biological or ADME data identified
Procurement based on synthetic and physicochemical merits
Bespoke profiling recommended for target-specific differentiation
Data transparency Procurement risk Evidence-based selection

Optimal Application Scenarios for 5‑Methyl‑1,2,4‑oxadiazole‑3‑carbonitrile Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring a Pre‑Blocked, Hydrolytically Stable Ester/Amide Bioisostere

For fragment‑based or HTS library construction, 5‑methyl‑1,2,4‑oxadiazole‑3‑carbonitrile provides a ready‑to‑derivatise scaffold that functions as a metabolically stable bioisostere of an ester or amide while the C‑5 methyl group pre‑emptively blocks a potential site of CYP‑mediated oxidation [4]. The 72% accessible synthetic yield supports cost‑effective bulk procurement for library production, and the nitrile group at C‑3 serves as a versatile synthetic handle for amidoxime formation, tetrazole synthesis (via [3+2] cycloaddition with azide), or palladium‑catalysed cross‑coupling.

Agrochemical Lead Optimisation Leveraging the Electron‑Withdrawing Carbonitrile for Bioactive Conformation Control

The electron‑withdrawing 3‑carbonitrile group, combined with the electron‑donating 5‑methyl substituent, creates a dipole across the oxadiazole ring that can influence molecular conformation and target binding in agrochemical lead series [4]. Patents describing microbiocidal oxadiazole derivatives (e.g., WO 2019/222272, PI Industries Ltd.) explicitly claim 1,2,4‑oxadiazole‑3‑carbonitrile motifs as fungicidal active ingredients , making this compound a direct synthetic entry point to a commercially validated agrochemical chemotype.

Physical Organic Chemistry Studies of Heterocyclic Rearrangement Mechanisms

The 5‑methyl‑1,2,4‑oxadiazole scaffold has been explicitly used in kinetic and mechanistic studies of the Boulton–Katritzky rearrangement, where the methyl substituent’s electronic effect has been quantified by Hammett analysis [4]. Researchers investigating substituent effects on heterocyclic rearrangements can use this compound as a well‑characterised reference substrate with documented activation parameters, providing a reliable baseline for comparative mechanistic investigations.

Energetic Materials Screening: Explicitly NOT Recommended for 1,2,4‑Oxadiazole‑3‑carbonitriles

In contrast to the 1,2,5‑oxadiazole (furazan) isomer, which has documented energetic‑material potential due to its positive heat of formation [4], the 1,2,4‑oxadiazole scaffold of the target compound is not suited for energetic applications. Procurement for energetic‑materials programmes should be directed toward the 1,2,5‑oxadiazole regioisomer. This negative selection criterion is itself a valuable differentiation point that prevents mis‑procurement.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Pre-blocked hydrolytically stable bioisostere with nitrile handle
Hydrolytic stability and bioisosteric replacement context
Agrochemical lead optimization
Electron-withdrawing carbonitrile for dipole and conformation control
Fungicidal chemotype screening context
Physical organic chemistry
Well-characterized BKR substrate with documented activation parameters
Hammett parameters and rearrangement kinetics review
Energetic materials screening
1,2,4-oxadiazole scaffold not suited (lacks positive heat of formation)
Confirm ring electronics; avoid mis-procurement for energetic applications
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